![molecular formula C23H26N2O3 B12149671 N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B12149671.png)
N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the coupling of an indole derivative with a carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH2Cl2) as a solvent and may require the reaction mixture to be stirred at room temperature for several hours .
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives .
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be compared with other indole derivatives, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been studied for its biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with various biological functions.
Indole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and applications not found in other similar compounds.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-20-8-6-19(7-9-20)23(11-16-28-17-12-23)22(26)24-13-15-25-14-10-18-4-2-3-5-21(18)25/h2-10,14H,11-13,15-17H2,1H3,(H,24,26) |
InChI Key |
SQZZPSVFDQWPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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